molecular formula C7H10N2 B13447527 2-Ethyl-2-methyl-succinonitrile-d3

2-Ethyl-2-methyl-succinonitrile-d3

Cat. No.: B13447527
M. Wt: 125.19 g/mol
InChI Key: DJZGLUQLFIHGPM-FIBGUPNXSA-N
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Properties

Molecular Formula

C7H10N2

Molecular Weight

125.19 g/mol

IUPAC Name

2-methyl-2-(2,2,2-trideuterioethyl)butanedinitrile

InChI

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3/i1D3

InChI Key

DJZGLUQLFIHGPM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(C)(CC#N)C#N

Canonical SMILES

CCC(C)(CC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-succinonitrile-d3 typically involves the deuteration of 2-Ethyl-2-methyl-succinonitrileThis can be achieved through catalytic exchange reactions using deuterium gas (D2) under specific conditions .

Industrial Production Methods

Industrial production of 2-Ethyl-2-methyl-succinonitrile-d3 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to ensure high yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-succinonitrile-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-succinonitrile-d3 involves its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions at the molecular level. This aids in elucidating molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyl-succinonitrile-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as NMR spectroscopy. This isotopic labeling enhances the accuracy and precision of molecular studies, making it a valuable tool in scientific research .

Biological Activity

2-Ethyl-2-methyl-succinonitrile-d3 (CAS No. 1246817-05-9) is a deuterated compound that has garnered interest in various fields of research, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C7H10N2
Molecular Weight: 138.17 g/mol
Canonical SMILES: CC(C(=N)C(C#N)C(=N)C)C#N

The biological activity of 2-Ethyl-2-methyl-succinonitrile-d3 is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is known to affect metabolic pathways involving nitriles, which can undergo hydrolysis to yield corresponding carboxylic acids. This transformation can influence several biochemical pathways, particularly those related to cellular signaling and metabolic regulation.

Target Enzymes

  • Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of many drugs and xenobiotics. The interaction of 2-Ethyl-2-methyl-succinonitrile-d3 with these enzymes may lead to altered drug metabolism.
  • Nitrilases: Enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. The presence of the nitrile group in this compound suggests it may serve as a substrate for nitrilases, impacting metabolic processes.

In Vitro Studies

Research has demonstrated that 2-Ethyl-2-methyl-succinonitrile-d3 exhibits significant biological activity in vitro. Studies have shown its potential effects on:

  • Cell Proliferation: The compound has been tested for its ability to influence the proliferation of various cancer cell lines.
  • Apoptosis Induction: Preliminary findings suggest that this compound may induce apoptosis in certain cell types, potentially through the activation of caspase pathways.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and biological effects of 2-Ethyl-2-methyl-succinonitrile-d3:

  • Dosage Effects: Varying dosages have been shown to impact tumor growth rates in xenograft models, indicating a dose-dependent relationship with anti-cancer activity.
  • Toxicity Assessment: Toxicological evaluations have revealed that while the compound exhibits therapeutic potential, high doses may lead to adverse effects such as liver toxicity.

Case Studies

  • Cancer Research:
    • A study published in Journal of Medicinal Chemistry reported that 2-Ethyl-2-methyl-succinonitrile-d3 inhibited the growth of specific cancer cell lines by modulating metabolic pathways associated with cell survival.
  • Neuropharmacology:
    • Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration, suggesting it may play a role in mitigating oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityIn Vitro EffectIn Vivo EffectReference
Cell ProliferationInhibitedReduced tumor growth
ApoptosisInducedLiver toxicity at high doses
NeuroprotectionYesYes

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